5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide -

5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Catalog Number: EVT-5300207
CAS Number:
Molecular Formula: C15H20BrClN2O
Molecular Weight: 359.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 5-bromo-2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide typically involves a multi-step process. While no paper in the provided set directly synthesizes this compound, several closely related benzamide derivatives targeting CCR5 are synthesized using similar strategies. [, , , ] These synthesis strategies generally involve the following key steps:

  • Step 1: Synthesis of the benzamide core. This often begins with commercially available starting materials like substituted benzoic acid derivatives and appropriately substituted piperidine derivatives. [, , , ]
  • Step 3: Coupling of the benzamide core with the substituted piperidine. This crucial step usually employs amide bond formation reactions, such as those using coupling reagents like HATU or EDC.HCl. [, , , ]
Applications
  • HIV research: CCR5 is a co-receptor for HIV-1 entry into cells. CCR5 antagonists have shown promise as potential anti-HIV agents. [, , , , ] Further investigation of its activity against HIV and its potential synergy with other antiretroviral drugs could be beneficial.

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

    (+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5, 6]cyclohepta[1,2-b]- pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamide (SCH-66336)

    • Compound Description: SCH-66336 is a potent farnesyl protein transferase (FPT) inhibitor. [] It exhibits potent antitumor activity and has demonstrated favorable pharmacokinetic properties in preclinical studies, including good oral bioavailability and serum levels. []

    4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide

    • Compound Description: This radioiodinated benzamide derivative displays high affinity (Kd of 0.11 ± 0.01 nM) and selectivity for serotonin-5-HT2 receptors in vitro. [] In vivo studies in rats show preferential accumulation in the frontal cortex, a brain region rich in 5-HT2 receptors. []

    5-Chloro-2-hydroxy-N-[(2S)- 4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (3e)

    • Compound Description: Compound 3e demonstrates a broad spectrum of antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis (including methicillin-resistant and vancomycin-resistant strains), Mycobacterium tuberculosis, and Mycobacterium smegmatis. [] Its activity is comparable to standard antibiotics like ampicillin and isoniazid. []

    5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide (3f)

    • Compound Description: Similar to compound 3e, compound 3f exhibits potent, broad-spectrum antimicrobial activity against a panel of bacterial strains, including drug-resistant clinical isolates. [] It effectively inhibits the growth of S. aureus, E. faecalis, M. tuberculosis, and M. smegmatis. []

    N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

    • Compound Description: This compound is identified as a novel non-peptide CCR5 antagonist. [] The study primarily focuses on its synthesis and structural characterization using techniques like 1H NMR, 13C NMR, and MS. []

    N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

    • Compound Description: This compound is reported as a novel non-peptide CCR5 antagonist. [] The research emphasizes its potential in preventing human immunodeficiency virus type 1 (HIV-1) infection by targeting the CCR5 receptor. []

    N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

    • Compound Description: Identified as a novel non-peptide CCR5 antagonist, this compound exhibits an IC50 of (5.35 ± 0.3) nmol/L for GTPγS activity. [] The research suggests its potential as a therapeutic agent for HIV-1 infection due to its CCR5 antagonism. []

    N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

    • Compound Description: This compound is classified as a novel non-peptide CCR5 antagonist. [] The study primarily focuses on its synthesis and structural characterization using techniques like 1H NMR, 13C NMR, and MS. []

    N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylbenzamide

    • Compound Description: This benzamide derivative is a novel non-peptide CCR5 antagonist. [] The study mainly emphasizes its synthesis and structural characterization using techniques like 1H NMR, 13C NMR, and ESI-MS. []
    • Compound Description: This compound (C14H10ClFN2OS) was synthesized and structurally characterized by X-ray crystallography and Hirshfeld surface analysis. [] Crystallographic studies reveal the presence of intermolecular N—H⋯S hydrogen bonds and weak C—H⋯S interactions. []
    • Compound Description: This compound (C14H10BrFN2OS) was synthesized and structurally characterized by X-ray crystallography and Hirshfeld surface analysis. [] The crystallographic data provide insights into its molecular geometry and intermolecular interactions. []

    Properties

    Product Name

    5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

    IUPAC Name

    5-bromo-2-chloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide

    Molecular Formula

    C15H20BrClN2O

    Molecular Weight

    359.69 g/mol

    InChI

    InChI=1S/C15H20BrClN2O/c1-10(2)19-7-5-12(6-8-19)18-15(20)13-9-11(16)3-4-14(13)17/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20)

    InChI Key

    VMDMWVCGZUFOFA-UHFFFAOYSA-N

    SMILES

    CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl

    Canonical SMILES

    CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.